molecular formula C15H21NO3S B2546675 2-phenoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide CAS No. 1903317-68-9

2-phenoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide

Cat. No. B2546675
M. Wt: 295.4
InChI Key: JWXCDDBDCWTNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related acetamide compounds involves various chemical reactions, including condensation, cyclization, and reduction processes. For instance, the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was achieved by condensation of ethyl 2-chloroacetate with a hydroxy group followed by reduction with hydrogen in the presence of Pd/C at room temperature . Similarly, the synthesis of 2-phenyl-N-(pyrazin-2-yl)acetamide involved a coupling reaction and crystallization using a toluene and methanol mixture .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related acetamide compounds have been investigated using various spectroscopic methods and theoretical calculations. For example, the structure of 2-phenyl-N-(pyrazin-2-yl)acetamide was confirmed by elemental analysis, FTIR, NMR, and single-crystal X-ray diffraction, revealing its crystallization in the monoclinic space group with specific unit-cell parameters . The stability of the molecule was analyzed using hyper-conjugative interactions and charge delocalization .

Chemical Reactions Analysis

The chemical reactivity of acetamide compounds can be inferred from their molecular orbital analysis, such as the HOMO and LUMO studies, which determine the charge transfer within the molecule. The first hyperpolarizability of these compounds is also calculated to assess their role in nonlinear optics . The presence of various functional groups in these molecules allows for a range of chemical reactions, including the formation of hydrogen bonds that contribute to the stability of the crystal structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are characterized by their molecular electrostatic potential, vibrational frequencies, and intermolecular interactions. The crystal structure analysis provides insights into the intermolecular hydrogen bonds that form a two-dimensional network in the crystal . The safety and toxicity profiles of these compounds are also evaluated through studies such as the 90-day oral gavage study in rats, which showed no adverse effects at certain doses .

Scientific Research Applications

Chemoselective Acetylation in Antimalarial Drug Synthesis

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, employing Novozym 435 as a catalyst, illustrates the role of similar compounds in synthesizing intermediates for antimalarial drugs. This process optimization, exploring different acyl donors and reaction conditions, underscores the importance of such compounds in pharmaceutical synthesis, particularly in developing treatments for malaria (Magadum & Yadav, 2018).

Antioxidant Activity in Coordination Complexes

The synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) reveal the influence of hydrogen bonding on self-assembly processes. These complexes exhibit significant antioxidant activity, demonstrating the potential health benefits of structurally related compounds in mitigating oxidative stress (Chkirate et al., 2019).

Potential Anticancer, Anti-Inflammatory, and Analgesic Agents

A study on the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives aimed to develop new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents. The research highlighted the therapeutic potential of these compounds, with some exhibiting promising activities in preliminary assessments (Rani, Pal, Hegde, & Hashim, 2014).

Exploration of Marine Fungal Compounds

Research on compounds isolated from marine fungi emphasizes the exploration of natural sources for novel chemical entities. Such studies contribute to understanding the diversity of chemical structures in nature and their potential applications in medicine and industry (Wu et al., 2009).

Safety And Hazards

The safety and hazards associated with “2-phenoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide” are not directly available. However, safety information for similar compounds, such as (Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride, is available7.


Future Directions

The future directions for research on “2-phenoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide” are not directly available. However, recent advances in the synthesis of 2H-Pyrans suggest that these compounds continue to be of interest in the field of organic synthesis and medicinal chemistry8.


Please note that the information provided is based on the best available data, and further research may provide more insights into this compound.


properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c17-15(12-19-13-4-2-1-3-5-13)16-8-11-20-14-6-9-18-10-7-14/h1-5,14H,6-12H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXCDDBDCWTNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.